2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}
Description
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} is a naphthalene-derived compound featuring a sulfonamide functional group substituted with a butoxy moiety at the 4-position of the naphthyl ring.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.477 |
IUPAC Name |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)23-18-11-7-6-10-17(18)21(22)24/h4-13,23H,2-3,14H2,1H3,(H2,22,24) |
InChI Key |
OYGKBLUDKPCNAI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s closest analogs include substituted naphthalenesulfonic acids and sulfonamides. Below is a detailed comparison:
Substituent Position and Functional Group Variations
2-Amino-1-naphthalenesulfonic acid (CAS: 81-16-3) Structure: Amino group at the 2-position, sulfonic acid at the 1-position. Properties: Higher water solubility due to the sulfonic acid group. Used as an intermediate in dye synthesis. Lacks the butoxy group and sulfonamide linkage, reducing its lipophilicity compared to the target compound .
4-Amino-1-naphthalenesulfonic acid (CAS: 84-87-7) Structure: Amino group at the 4-position, sulfonic acid at the 1-position. Properties: Forms intramolecular hydrogen bonds (e.g., O–H⋯N interactions in tautomeric forms), similar to sulfonamide derivatives. The absence of a butoxy chain limits its membrane permeability .
1-[4-({4-[(E)-(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)phenyl]ethanone Structure: Features a sulfanyl bridge and acetylphenyl group. Properties: Exhibits keto–amino tautomerism with a C=O bond length of 1.277 Å and C–N bond length of 1.334 Å, comparable to sulfonamides. Intramolecular O–H⋯N hydrogen bonding (2.558 Å) stabilizes the tautomer, a property absent in the target compound due to its butoxy substitution .
Physicochemical Properties
| Compound | Functional Groups | Solubility | Key Interactions |
|---|---|---|---|
| 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} | Sulfonamide, butoxy | Low (lipophilic) | Van der Waals, weak H-bonding |
| 2-Amino-1-naphthalenesulfonic acid | Sulfonic acid, amino | High (hydrophilic) | Ionic interactions, H-bonding |
| 1-[4-(...sulfanyl)phenyl]ethanone | Sulfanyl, acetyl, keto–amino | Moderate | Strong intramolecular H-bonding |
Research Findings and Implications
- Synthetic Challenges: The butoxy group in 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} may hinder crystallization compared to simpler sulfonic acid analogs, as seen in related compounds with disordered tautomeric forms .
- Biological Relevance : Sulfonamide derivatives typically exhibit higher binding affinity to proteins than sulfonic acids due to enhanced hydrophobic interactions. The butoxy chain could further improve target selectivity in drug design .
Limitations and Knowledge Gaps
- Contradictions: While sulfonamides generally favor H-bonding, the butoxy group’s steric bulk may reduce this capacity compared to amino-substituted analogs .
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